

comparative analysis of T4-FormicAcid-N-methylamide and DSS cross-linker

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Compound of Interest

Compound Name: T4-FormicAcid-N-methylamide

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T4-FormicAcid-N-methylamide: Not a Known Cross-Linker

A thorough review of scientific literature and chemical databases indicates that **T4-FormicAcid-N-methylamide**, with the chemical name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is not utilized as a protein cross-linking agent. This compound is consistently identified as a derivative or impurity related to the thyroid hormone Levothyroxine (T4)[1][2][3][4]. Consequently, a direct comparative analysis of its performance as a cross-linker against established reagents is not feasible based on available data.

This guide will therefore focus on providing a comprehensive overview of the widely used cross-linker, Disuccinimidyl suberate (DSS), to serve as a valuable resource for researchers, scientists, and drug development professionals.

A Comprehensive Guide to Disuccinimidyl Suberate (DSS) Cross-linker

Disuccinimidyl suberate (DSS) is a popular homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker used extensively in life sciences research to study protein-protein interactions, protein complex topology, and to create stable bioconjugates[5][6][7]. Its properties make it a versatile tool in various applications, including structural biology and the development of antibody-drug conjugates (ADCs)[8].

Mechanism of Action

DSS features two NHS ester reactive groups at either end of an 8-carbon spacer arm[9]. These NHS esters react specifically and efficiently with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds[5][9][10]. This reaction occurs optimally at a pH range of 7-9[9][10]. Being membrane-permeable, DSS can be used for intracellular cross-linking[9][10].

Performance Characteristics of DSS

The following table summarizes the key quantitative parameters for the use of DSS as a protein cross-linker.

Parameter	Value/Range	Notes
Molecular Weight	368.35 g/mol	[9]
Spacer Arm Length	11.4 Å	[10]
Reactivity	Primary amines (-NH ₂)	[9][10]
Optimal pH Range	7.0 - 9.0	[9][10]
Solubility	Insoluble in water; soluble in organic solvents (DMSO, DMF)	[9][10]
Typical Concentration	0.25 - 5 mM	[10][11]
Molar Excess (Protein > 5mg/mL)	10-fold	[10][11]
Molar Excess (Protein < 5mg/mL)	20 to 50-fold	[10][11]
Incubation Time	30 minutes at room temperature or 2 hours on ice	[10][11]
Cleavability	Non-cleavable	[10]

Experimental Protocols

Below are detailed methodologies for common applications of DSS in protein cross-linking.

1. General Protein Cross-linking in Solution

This protocol is a standard procedure for cross-linking proteins in a purified sample.

- Protein Preparation:
 - Prepare the protein sample in a non-amine-containing buffer with a pH between 7 and 9, such as 20 mM HEPES or phosphate-buffered saline (PBS)[\[11\]](#)[\[12\]](#). Avoid buffers like Tris or glycine, as they contain primary amines that will quench the reaction[\[10\]](#).
 - Ensure the protein concentration is suitable for the experiment. For proteins with known disulfide bonds that are not part of the interaction interface, consider reduction with an agent like DTT to maintain the native conformation[\[5\]](#).
- DSS Preparation:
 - Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation[\[10\]](#).
 - Immediately before use, dissolve DSS in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[\[11\]](#)[\[13\]](#). Stock solutions should not be prepared for storage as the NHS ester is susceptible to hydrolysis[\[10\]](#).
- Cross-linking Reaction:
 - Add the prepared DSS solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM)[\[10\]](#)[\[11\]](#). The molar excess of DSS to protein should be adjusted based on the protein concentration[\[10\]](#)[\[11\]](#).
 - Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice[\[10\]](#)[\[11\]](#).
- Reaction Quenching:
 - To stop the cross-linking reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM[\[11\]](#)[\[13\]](#).

- Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched[11][13].
- Analysis:
 - The cross-linked products can be analyzed by various techniques, including SDS-PAGE, size-exclusion chromatography, and mass spectrometry[5].

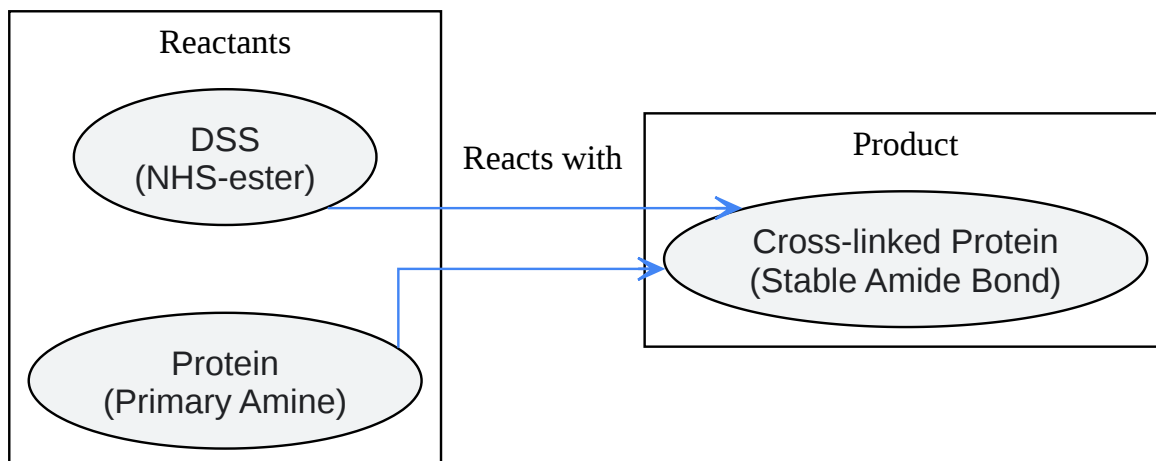
2. Intracellular Cross-linking in Adherent Cells

This protocol is designed for studying protein interactions within living cells.

- Cell Preparation:
 - Grow adherent cells in a suitable culture plate to the desired confluency.
 - Wash the cells three times with ice-cold PBS at pH 8.0 to remove any amine-containing components from the culture medium[11].
- Cross-linking Reaction:
 - Prepare the DSS solution in DMSO immediately before use[11].
 - Add the DSS solution directly to the cells in PBS to a final concentration of 1-5 mM[11].
 - Incubate for 30 minutes at room temperature[11].
- Reaction Quenching and Cell Lysis:
 - Add a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature[11].
 - Proceed with cell lysis using an appropriate buffer for downstream applications such as immunoprecipitation or mass spectrometry.

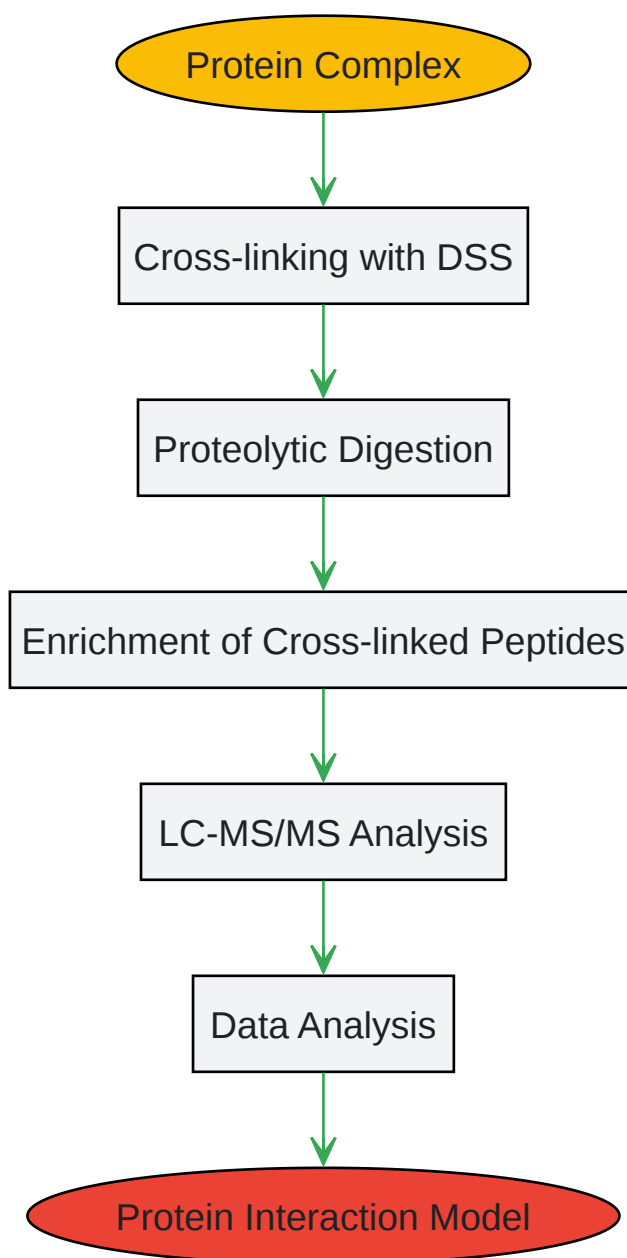
Visualizations

Below are diagrams illustrating key concepts related to DSS cross-linking.



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DSS Reaction Mechanism



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Cross-linking Mass Spectrometry (XL-MS) Workflow

In summary, while a comparative analysis with **T4-FormicAcid-N-methylamide** is not possible due to its lack of application as a cross-linker, DSS stands as a well-characterized and versatile tool for researchers. Its predictable reactivity and established protocols make it a cornerstone reagent for investigating protein interactions and structures.

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